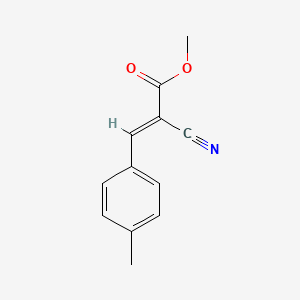

methyl (E)-2-cyano-3-(p-tolyl)acrylate

CAS No.:

Cat. No.: VC19824318

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO2 |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ |

| Standard InChI Key | BXQBBYGLLCYPFI-YRNVUSSQSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C=C(C#N)C(=O)OC |

Introduction

Chemical Structure and Stereochemistry

The compound’s structure includes:

-

Acrylate moiety: A conjugated system with a double bond between C2 and C3, stabilized by the electron-withdrawing cyano and ester groups.

-

Para-tolyl group: A methyl-substituted phenyl ring that enhances lipophilicity and influences crystal packing .

-

(E)-Configuration: The cyano and p-tolyl groups are on opposite sides of the double bond, confirmed by X-ray crystallography .

Key structural parameters:

Synthesis Methods

Knoevenagel Condensation

The primary synthesis route involves condensing methyl cyanoacetate with p-tolualdehyde under basic conditions:

Alternative Routes

-

Triethyl orthoformate-mediated synthesis: Reacting methyl cyanoacetate with triethyl orthoformate in acetic anhydride (91% yield) .

-

Microwave-assisted synthesis: Reduces reaction time to <30 minutes with comparable yields .

Physical and Chemical Properties

Reactivity and Applications

Organic Synthesis

-

Thia-Michael additions: Reacts with thiols to form β-thioether derivatives, used in dynamic covalent chemistry .

-

Heterocycle formation: Serves as a dienophile in Diels-Alder reactions to synthesize furans and pyrroles .

Materials Science

-

Self-healing polymers: Incorporated into dynamic networks due to reversible thiol-acrylate bonds .

-

Nanocomposites: Enhances mechanical properties in silica- or Fe₃O₄-based materials .

Comparative Analysis with Analogues

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume